molecular formula C6H9FO3 B15223059 Ethyl 3-fluorooxetane-3-carboxylate

Ethyl 3-fluorooxetane-3-carboxylate

Cat. No.: B15223059
M. Wt: 148.13 g/mol
InChI Key: HJLSCXWSCOFIJU-UHFFFAOYSA-N
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Description

Ethyl 3-fluorooxetane-3-carboxylate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of a fluorine atom and an ester group in its structure makes it a unique and valuable compound in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluorooxetane-3-carboxylate typically involves the reaction of ethyl oxetane-3-carboxylate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluorooxetane-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major product is 3-fluorooxetane-3-carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Ethyl 3-fluorooxetane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluorooxetane-3-carboxylate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

    Ethyl oxetane-3-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    3-Fluorooxetane: Lacks the ester group, affecting its solubility and reactivity.

    Ethyl 3-chlorooxetane-3-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness: Ethyl 3-fluorooxetane-3-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the ester group influences its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

ethyl 3-fluorooxetane-3-carboxylate

InChI

InChI=1S/C6H9FO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4H2,1H3

InChI Key

HJLSCXWSCOFIJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC1)F

Origin of Product

United States

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